N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan
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Overview
Description
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound with a unique structure that combines an indole moiety with a chromenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Chromenyl Group: The chromenyl group can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling of the Indole and Chromenyl Groups: This step involves the formation of an amide bond between the indole and chromenyl intermediates, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols.
Substitution: The indole nitrogen can undergo N-alkylation or N-acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the chromenyl moiety.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The chromenyl group may contribute to the compound’s overall biological activity by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the chromenyl group.
Chromen-2-one derivatives: Contain the chromenyl group but lack the indole moiety.
Uniqueness
(2S)-3-(1H-INDOL-3-YL)-2-({2-[(7-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-5-YL)OXY]ACETYL}AMINO)PROPANOIC ACID is unique due to its combination of both indole and chromenyl groups, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C26H26N2O6 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c1-3-6-16-12-24(30)34-22-10-15(2)9-21(25(16)22)33-14-23(29)28-20(26(31)32)11-17-13-27-19-8-5-4-7-18(17)19/h4-5,7-10,12-13,20,27H,3,6,11,14H2,1-2H3,(H,28,29)(H,31,32)/t20-/m0/s1 |
InChI Key |
MYKJUCLXXDOUIN-FQEVSTJZSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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